Boc-L-3-Aminomethylphe(Fmoc) structure and chemical formula
Boc-L-3-Aminomethylphe(Fmoc) structure and chemical formula
An In-depth Technical Guide to Boc-L-3-Aminomethylphe(Fmoc): Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive analysis of Boc-L-3-Aminomethylphe(Fmoc), a crucial non-canonical amino acid derivative utilized in peptide synthesis and drug discovery. The inherent ambiguity in its common nomenclature, which can refer to two distinct isomers depending on the placement of the Boc and Fmoc protecting groups, is clarified. We will dissect the molecular architecture, detailing the L-phenylalanine backbone, the 3-aminomethyl side-chain modification, and the strategic roles of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups. This guide presents the chemical formula, molecular weight, and key physicochemical properties, alongside a structural diagram. Furthermore, it explores the compound's primary applications, emphasizing its significance as a building block for complex peptides and its role in the development of novel peptide-based therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile synthetic tool.
The Imperative of Orthogonal Protection in Peptide Synthesis
Modern peptide chemistry, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the precise and sequential assembly of amino acids. This process is critically dependent on the use of temporary protecting groups to prevent unwanted side reactions. The core principle of a successful synthesis is the employment of an "orthogonal" protection strategy, where two different classes of protecting groups are used, each removable under specific chemical conditions without affecting the other.
The most prevalent orthogonal strategy in SPPS involves the use of the Fmoc and Boc groups:
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This group is used to protect the α-amino group of the incoming amino acid. It is stable to acids but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent. This allows for the iterative deprotection and coupling of amino acids to build the peptide chain.
-
Boc (tert-butyloxycarbonyl) Group: This group is stable to the basic conditions used for Fmoc removal but is easily cleaved by moderate acids, such as trifluoroacetic acid (TFA). It is ideal for protecting the reactive side chains of amino acids (like lysine or ornithine) during the entire chain assembly process. The Boc group is typically removed during the final step when the completed peptide is cleaved from the solid support resin.
The compound Boc-L-3-Aminomethylphe(Fmoc) is a quintessential example of a derivative designed for this orthogonal approach, providing a unique structural motif for incorporation into peptide sequences.
Deconstructing the Molecular Architecture
The name "Boc-L-3-Aminomethylphe(Fmoc)" describes an L-phenylalanine molecule modified with an aminomethyl group on the 3rd position (meta-position) of the phenyl ring. Both the primary α-amino group and the side-chain amino group are protected. However, the common nomenclature is ambiguous and can refer to two distinct, commercially available isomers. The distinction is critical as it dictates the compound's application in peptide synthesis.
Isomer A: Fmoc-3-(Boc-aminomethyl)-L-phenylalanine
This is the most common isomer used in standard Fmoc-based SPPS.
-
α-Amino Group: Protected by the Fmoc group. This allows the molecule to be coupled to a growing peptide chain, after which the Fmoc group can be selectively removed with a base to allow the next amino acid to be added.
-
Side-Chain Amino Group: The aminomethyl group at the meta position is protected by the Boc group. This acid-labile group remains intact throughout the base-catalyzed elongation of the peptide chain and is only removed during the final acidolytic cleavage from the resin.
This arrangement makes it a key building block for introducing a functionalizable amine on the phenyl ring, which can be used for creating branched peptides, attaching reporter molecules, or cyclization.
Isomer B: Boc-3-(Fmoc-aminomethyl)-L-phenylalanine
In this less common isomer, the protecting groups are reversed.
-
α-Amino Group: Protected by the Boc group.
-
Side-Chain Amino Group: Protected by the Fmoc group.
This compound is not suitable for standard Fmoc-SPPS. Instead, it might be used in solution-phase synthesis or in Boc-based SPPS protocols. The base-labile Fmoc group on the side chain could be selectively removed to allow for modification at that position while the peptide chain is still being assembled or is protected.
For the remainder of this guide, we will focus primarily on the more prevalent Isomer A (Fmoc-3-(Boc-aminomethyl)-L-phenylalanine) , as it is the standard for SPPS applications.
Chemical and Physical Properties
The two isomers share the same chemical formula and molecular weight but differ in other properties, such as their CAS Registry Number and optical rotation. These properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₃₀H₃₂N₂O₆ | [1][2][3] |
| Molecular Weight | 516.58 g/mol | [1][2][3] |
| Appearance | White powder | [1][3] |
| Purity (Typical) | ≥98% (HPLC) | [1][3] |
| Storage Conditions | 0 - 8 °C, Store in a dry, dark place | [1][3][4] |
| Isomer A CAS Number | 266999-24-0 (Fmoc on α-amine) | [1][2][4] |
| Isomer B CAS Number | 959573-13-8 (Boc on α-amine) | [3] |
| Optical Rotation (Isomer A) | [α]D²⁵ = -26 ± 2° (c=1 in DMF) | [1] |
| Optical Rotation (Isomer B) | [α]D²⁵ = -14 ± 2° (c=1 in DMF) | [3] |
Visualization of the Core Structure
The following diagram illustrates the chemical structure of the primary isomer used in peptide synthesis, Fmoc-3-(Boc-aminomethyl)-L-phenylalanine.
Caption: Structural relationship of Fmoc-3-(Boc-aminomethyl)-L-phenylalanine.
Applications in Research and Drug Development
Boc-L-3-Aminomethylphe(Fmoc) is not merely a protected amino acid; it is a specialized building block that enables advanced peptide design and the synthesis of complex biomolecules.[1]
-
Peptide Synthesis: Its primary role is as a key component in the synthesis of peptides that require a specific point of attachment or modification on the aromatic side chain.[1][3][5] The Boc-protected amine serves as a latent functional handle that can be unveiled after chain assembly for further chemical manipulation.
-
Drug Development: The unique structure is highly valuable in pharmaceutical research for creating peptide-based drugs.[1][5] By modifying peptide structures with this derivative, researchers can improve properties such as bioavailability, stability, and targeted delivery of therapeutic agents.[1] Its use is noted in the development of targeted therapies, including in oncology, where specific peptide sequences can enhance drug efficacy.[5]
-
Peptide Libraries and Drug Discovery: This compound is essential for generating diverse peptide libraries.[3][5] By incorporating this amino acid, vast libraries of peptides with unique structural features can be synthesized and screened for novel bioactive compounds and potential therapeutic candidates.[3]
-
Bioconjugation: The side-chain amine, once deprotected, is a prime site for attaching other molecules, such as fluorescent dyes, small molecule drugs, or polymers like PEG, facilitating the creation of novel bioconjugates for diagnostics and therapeutics.[5]
Conclusion
Boc-L-3-Aminomethylphe(Fmoc) represents a sophisticated and versatile tool in the arsenal of the modern peptide chemist. A clear understanding of its isomeric forms—specifically, the distinction between Fmoc-3-(Boc-aminomethyl)-L-phenylalanine and Boc-3-(Fmoc-aminomethyl)-L-phenylalanine—is paramount for its correct application. With its strategically placed and orthogonally protected amino groups, this compound provides a reliable method for introducing a functionalizable handle onto the aromatic ring of phenylalanine. This capability is instrumental in advancing peptide-based drug discovery, enabling the design of complex architectures and enhancing the therapeutic potential of synthetic peptides.
References
- Chem-Impex. (n.d.). Fmoc-3-(Boc-aminomethyl)-L-phenylalanine.
- Sunway Pharm Ltd. (n.d.). Fmoc-l-3-aminomethylphe(boc) - CAS:266999-24-0.
- Chem-Impex. (n.d.). Boc-3-(Fmoc-aminomethyl)-L-phenylalanine.
- J&K Scientific. (n.d.). Boc-3-(Fmoc-aminomethyl)-L-phenylalanine | 959573-13-8.
- Cusabio. (n.d.). Fmoc-L-3-Aminomethylphe(Boc).
- American Elements. (n.d.). Boc-3-(Fmoc-aminomethyl)-L-phenylalanine.
- MySkinRecipes. (n.d.). Fmoc-3-(Boc-aminomethyl)-L-phenylalanine.
- Sigma-Aldrich. (n.d.). Fmoc-3-(Boc-aminomethyl)-L-phenylalanine | 266999-24-0.
